Monoricinolein
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Overview
Description
Monoricinolein is a renewable and biodegradable surfactant derived from castor oil. It is a monoacylglycerol, specifically 2,3-dihydroxypropyl (Z)-12-hydroxyoctadec-9-enoate. This compound is notable for its excellent emulsification and lubrication properties, making it valuable in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monoricinolein can be synthesized through the glycerolysis of castor oil using imidazole-based ionic liquids as homogeneous catalysts. The optimal conditions for this reaction include a castor oil to glycerol molar ratio of 1:6, an ionic liquid load of 10%, a temperature of 180°C, and a reaction time of 3 hours . The maximum yield of this compound achieved under these conditions is approximately 75.77%, with a triacylglyceride conversion rate of 96.67% .
Industrial Production Methods: Industrial production of this compound involves the transesterification of castor oil, which contains a high percentage of ricinoleic acid. This process can be catalyzed by various lipases, including those from Candida antarctica and Rhizomucor miehei . The reaction is typically carried out in organic solvents such as toluene or diisopropyl ether, with the lipase acting as a biocatalyst .
Chemical Reactions Analysis
Types of Reactions: Monoricinolein undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various hydroxy and keto derivatives, while reduction can produce different alcohols .
Scientific Research Applications
Monoricinolein has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in the preparation of ferroelectric liquid crystals and film-forming agents.
Medicine: Investigated for its potential use in pharmaceutical delivery systems.
Industry: Utilized in the production of biodiesel, biopolyols, and stabilizers for polyureaurethane nanoparticles
Mechanism of Action
Monoricinolein exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, facilitating emulsification and lubrication. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the stability and functionality of emulsions and other formulations .
Comparison with Similar Compounds
Diricinolein: Another monoacylglycerol derived from castor oil, used in similar applications.
Glycerol Monostearate: A monoacylglycerol with different fatty acid composition, used as an emulsifier and thickening agent.
Glycerol Monooleate: Similar to monoricinolein but derived from oleic acid, used in food and pharmaceutical industries.
Uniqueness: this compound is unique due to its high content of hydroxyl groups, which enhances its emulsification and lubrication properties compared to other monoacylglycerols. Its renewable and biodegradable nature also makes it an environmentally friendly alternative to petrochemical-based surfactants .
Properties
CAS No. |
141-08-2 |
---|---|
Molecular Formula |
C21H40O5 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2,3-dihydroxypropyl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C21H40O5/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-21(25)26-18-20(24)17-22/h9,12,19-20,22-24H,2-8,10-11,13-18H2,1H3/b12-9-/t19-,20?/m1/s1 |
InChI Key |
HDIFHQMREAYYJW-XGXNLDPDSA-N |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCC(CO)O)O |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(CO)O)O |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(CO)O)O |
141-08-2 1323-38-2 |
|
Related CAS |
63502-38-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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